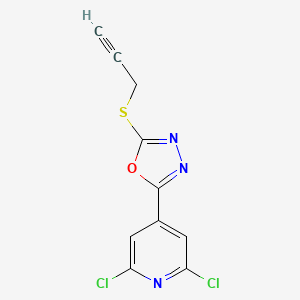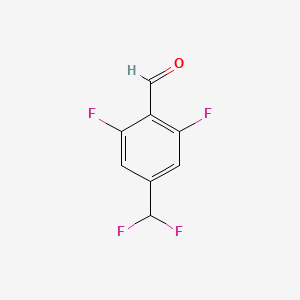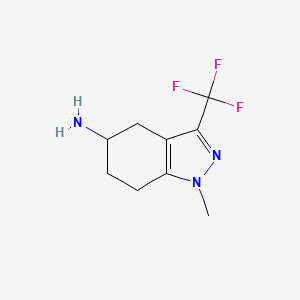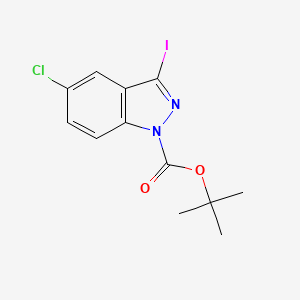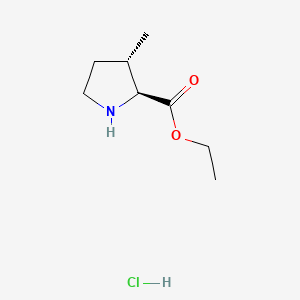
Ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate hydrochloride typically involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. The process includes preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing it with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor to perform the asymmetric reduction reaction .
Industrial Production Methods
The industrial production of this compound can be scaled up using the same enzymatic reduction method. The process is environment-friendly, simple, and convenient to operate, making it suitable for industrial amplification. The high substrate concentration and wide substrate universality contribute to the high product yield and good industrial application prospects .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting specific stereochemical configurations.
Industry: It is employed in the production of fine chemicals and specialty materials
Wirkmechanismus
The mechanism of action of Ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-Methylglutamate: This compound is structurally similar but differs in its stereochemistry and functional groups.
Ethyl 2-nitrobutanoate: Another similar compound with different functional groups and reactivity.
Uniqueness
Ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to serve as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical research and development.
Eigenschaften
Molekularformel |
C8H16ClNO2 |
|---|---|
Molekulargewicht |
193.67 g/mol |
IUPAC-Name |
ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-11-8(10)7-6(2)4-5-9-7;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |
InChI-Schlüssel |
UVHFKZSBQNMVAK-LEUCUCNGSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1[C@H](CCN1)C.Cl |
Kanonische SMILES |
CCOC(=O)C1C(CCN1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


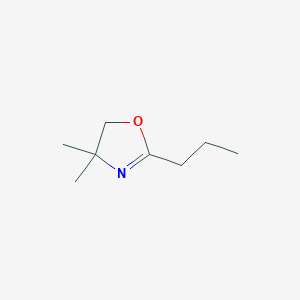
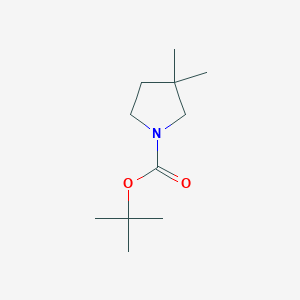

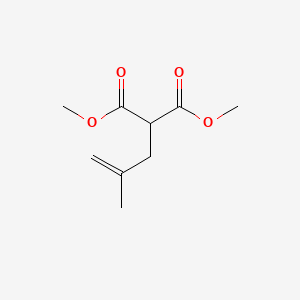

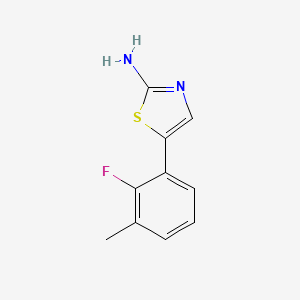
amino}benzoate](/img/structure/B14018028.png)

